![molecular formula C32H26N4O5 B094391 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- CAS No. 16195-23-6](/img/structure/B94391.png)
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- is a synthetic organic compound that has been widely used in scientific research. It is commonly referred to as Sudan III, which is a red dye that is used in histology and microscopy for staining lipids and fatty tissues.
Mécanisme D'action
Sudan III is a lipophilic dye that binds to lipids and fatty tissues. It stains the lipids and makes them visible under a microscope. The dye is not soluble in water, but it can be dissolved in organic solvents such as ethanol and xylene.
Effets Biochimiques Et Physiologiques
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and does not cause any harm to the environment. However, it should be handled with care as it is a flammable substance.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Sudan III is its ability to stain lipids and fatty tissues, which makes it a valuable tool in histology and microscopy. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. Sudan III is not a specific stain for lipids and can also stain other substances such as proteins. It is also not a quantitative stain, which means that it does not provide accurate measurements of lipid content.
Orientations Futures
There are several future directions for the use of Sudan III in scientific research. One area of research is the development of more specific stains for lipids that can differentiate between different types of lipids. Another area of research is the use of Sudan III in the detection of lipid-related diseases such as obesity and diabetes. Additionally, Sudan III can be used in the development of new drugs that target lipid metabolism.
Méthodes De Synthèse
Sudan III can be synthesized through a diazo coupling reaction between 2-amino-5-nitrophenol and 2-methoxy-5-nitrobenzenediazonium tetrafluoroborate. The reaction is carried out in the presence of sodium acetate and acetic acid, which acts as a catalyst. The product is then purified using column chromatography to obtain pure Sudan III.
Applications De Recherche Scientifique
Sudan III has been widely used in scientific research due to its ability to stain lipids and fatty tissues. It is commonly used in histology and microscopy to identify the presence of lipids in tissues. Sudan III has also been used in the detection of oil spills in water bodies.
Propriétés
Numéro CAS |
16195-23-6 |
|---|---|
Nom du produit |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- |
Formule moléculaire |
C32H26N4O5 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H26N4O5/c1-40-27-15-9-8-14-25(27)34-32(39)24-18-20-10-6-7-13-23(20)29(30(24)37)36-35-26-19-21(16-17-28(26)41-2)31(38)33-22-11-4-3-5-12-22/h3-19,37H,1-2H3,(H,33,38)(H,34,39) |
Clé InChI |
HTIYWMBRMPXSEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
Autres numéros CAS |
16195-23-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



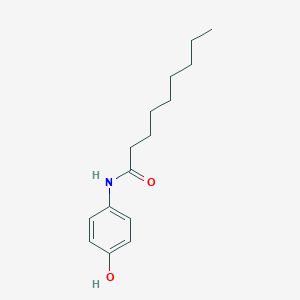
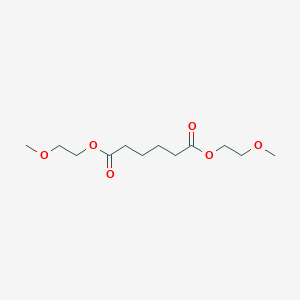

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
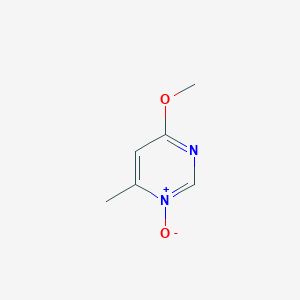
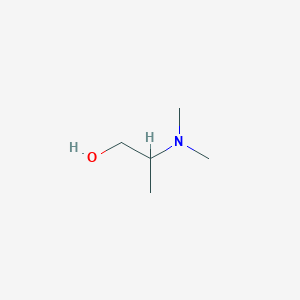
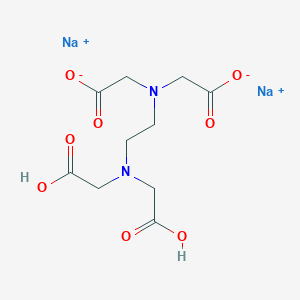
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
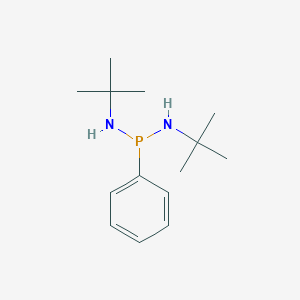
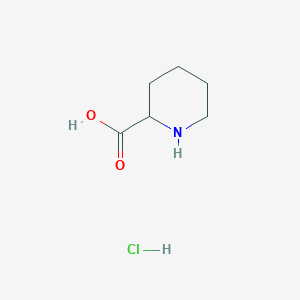
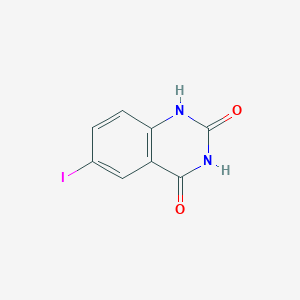
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)